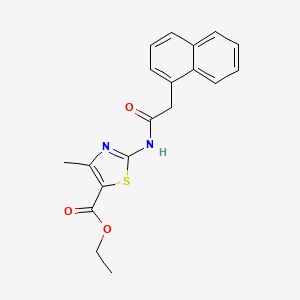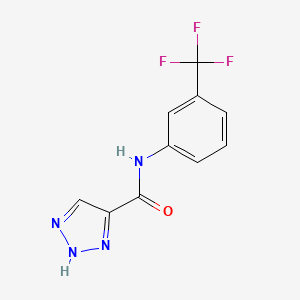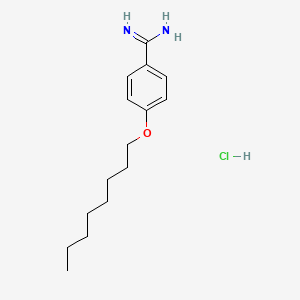
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide, also known as FLX475, is a novel small molecule inhibitor that has been developed for the treatment of various diseases, including cancer and autoimmune disorders. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Applications De Recherche Scientifique
Anticancer Therapeutics
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide: is part of a class of compounds known as pyrrolo[3,2-d]pyrimidines, which have been extensively studied for their potential as anticancer agents . These compounds are structurally similar to purine nucleobases and have shown promise in the development of antitumor agents. The modifications to the pyrimidine ring, particularly at the N5 position, have been found to modulate enzymatic recognition and exhibit antiproliferative properties. This compound, with its unique substitution at the N5 position, could act as a DNA or RNA alkylator, causing damage to cancer cells and inhibiting their growth.
Metal-Organic Frameworks (MOFs)
The pyrimidine moiety of this compound can be utilized in the synthesis of metal-organic frameworks (MOFs) . MOFs are porous materials with high surface areas, making them suitable for gas storage, separation, and catalysis. The pyrimidine-modified MOFs have shown improved performance, particularly in dynamic selectivity for gases like acetylene and carbon dioxide over methane, which is crucial for environmental and industrial applications.
Enzyme Inhibition
Compounds with a pyrimidine scaffold, such as N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide , are potential inhibitors of various enzymes . They have been used in the design of small molecule inhibitors targeting enzymes like purine nucleoside phosphorylase (PNP) and dihydrofolate reductase (DHFR), which are key players in metabolic pathways. Inhibiting these enzymes can disrupt the proliferation of pathogens or cancer cells, offering a pathway for therapeutic intervention.
Ligand for Biomolecule Complexes
This compound has applications in the study of biomolecule-ligand complexes . It can be used to understand the interaction between small molecules and biological macromolecules, which is fundamental in the field of structural biology. This knowledge is crucial for structure-based drug design, where the binding affinity and specificity of potential drugs to their targets are of paramount importance.
Computational Chemistry
In computational chemistry, N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide can be used for free energy calculations and refinement of X-ray crystal complexes . The compound’s structure allows for the exploration of its interaction with various enzymes and receptors in silico, aiding in the prediction of binding energies and the optimization of lead compounds in drug discovery.
Catalysis
The pyrimidine ring in this compound can serve as a catalyst in chemical reactions . The compound’s ability to facilitate the fixation of carbon dioxide and epoxides makes it valuable in the field of green chemistry, where the development of efficient catalysts for CO2 conversion is a significant goal.
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s known that kinase inhibitors like this compound typically work by binding to the kinase, thereby preventing it from phosphorylating other proteins and disrupting the signaling pathways that lead to cell growth and division .
Biochemical Pathways
Kinase inhibitors often disrupt the signaling pathways that cancer cells use to proliferate and evade apoptosis .
Result of Action
Similar compounds have shown antitumor activities, with some inhibiting the proliferation of various cancer cell lines .
Propriétés
IUPAC Name |
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-11-3-1-2-4-12(11)20-14-16-7-10(8-17-14)18-13(19)9-5-6-9/h1-4,7-9H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPORBAIVMBURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2855968.png)


![3-(1,2,5-Dithiazepan-5-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B2855972.png)
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 3-chlorobenzenecarboxylate](/img/structure/B2855974.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2855976.png)
![[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride](/img/no-structure.png)
![2-(4-fluorophenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2855978.png)

![4-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]butanoic acid](/img/structure/B2855980.png)
![3-Benzyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2855981.png)
![2-fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2855982.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2855985.png)